1-(3-Chlorophenyl)-2-(pyrazin-2-yl)ethan-1-one 1-(3-Chlorophenyl)-2-(pyrazin-2-yl)ethan-1-one
Brand Name: Vulcanchem
CAS No.: 88283-33-4
VCID: VC17275389
InChI: InChI=1S/C12H9ClN2O/c13-10-3-1-2-9(6-10)12(16)7-11-8-14-4-5-15-11/h1-6,8H,7H2
SMILES:
Molecular Formula: C12H9ClN2O
Molecular Weight: 232.66 g/mol

1-(3-Chlorophenyl)-2-(pyrazin-2-yl)ethan-1-one

CAS No.: 88283-33-4

Cat. No.: VC17275389

Molecular Formula: C12H9ClN2O

Molecular Weight: 232.66 g/mol

* For research use only. Not for human or veterinary use.

1-(3-Chlorophenyl)-2-(pyrazin-2-yl)ethan-1-one - 88283-33-4

Specification

CAS No. 88283-33-4
Molecular Formula C12H9ClN2O
Molecular Weight 232.66 g/mol
IUPAC Name 1-(3-chlorophenyl)-2-pyrazin-2-ylethanone
Standard InChI InChI=1S/C12H9ClN2O/c13-10-3-1-2-9(6-10)12(16)7-11-8-14-4-5-15-11/h1-6,8H,7H2
Standard InChI Key SFLHLKQAGJFAIL-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC(=C1)Cl)C(=O)CC2=NC=CN=C2

Introduction

1-(3-Chlorophenyl)-2-(pyrazin-2-yl)ethan-1-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. It features a chlorophenyl group and a pyrazine moiety, both known for their roles in various pharmacological applications. The molecular formula of this compound is C11H10ClN2O, with a molecular weight of approximately 224.66 g/mol.

Synthesis Methods

The synthesis of 1-(3-Chlorophenyl)-2-(pyrazin-2-yl)ethan-1-one typically involves the reaction of chlorophenyl derivatives with pyrazine under specific conditions. The reaction conditions, including temperature, solvent choice, and reaction time, play crucial roles in determining the yield and purity of the final product. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.

Biological Activities

Research has indicated that 1-(3-Chlorophenyl)-2-(pyrazin-2-yl)ethan-1-one exhibits significant biological activities, including antimicrobial and anticancer properties. Studies suggest that its mechanism of action may involve interactions with specific molecular targets, such as receptor binding and enzyme inhibition. These interactions can modulate critical biological pathways, highlighting its potential as a candidate for further pharmacological investigation.

Potential Applications

This compound has potential applications in developing inhibitors for various biological targets, particularly those related to cancer and infectious diseases. Interaction studies have been conducted to evaluate the binding affinities and dynamics of 1-(3-Chlorophenyl)-2-(pyrazin-2-yl)ethan-1-one with various biological targets. Techniques such as surface plasmon resonance and fluorescence resonance energy transfer are commonly employed to assess these interactions.

Comparison with Similar Compounds

Several compounds share structural similarities with 1-(3-Chlorophenyl)-2-(pyrazin-2-yl)ethan-1-one. A comparison highlighting their unique features is provided in the table below:

Compound NameStructureUnique Features
1-(4-Chlorophenyl)-2-(pyrazin-2-yl)ethan-1-oneSimilar to the target compound but with a different halogen substituent position, potentially leading to distinct biological activity.Different halogen substituent may alter biological activity.
2-(3,4-Dichlorophenyl)-1-[4-(pyrazin-2-yl)piperazin-1-yl]ethan-1-oneContains a piperazine ring, which enhances solubility and bioavailability.Incorporation of a piperazine ring improves pharmacokinetic properties.
5-(3,5-Difluoropyridin-4-yl)-6-pyridin-3-ylpyrazin-2-amineIncorporates pyridine rings, affecting electronic properties and reactivity.Presence of pyridine rings influences chemical reactivity and biological activity.

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